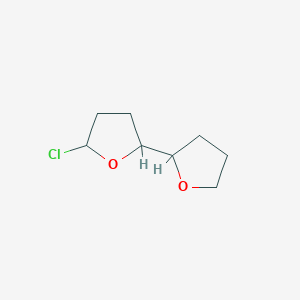

5-Chloro-2,2'-bioxolane

Description

Structure

3D Structure

Properties

CAS No. |

33830-18-1 |

|---|---|

Molecular Formula |

C8H13ClO2 |

Molecular Weight |

176.64 g/mol |

IUPAC Name |

2-chloro-5-(oxolan-2-yl)oxolane |

InChI |

InChI=1S/C8H13ClO2/c9-8-4-3-7(11-8)6-2-1-5-10-6/h6-8H,1-5H2 |

InChI Key |

AHPWLODFIKENGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C2CCC(O2)Cl |

Origin of Product |

United States |

Mechanistic Investigations of 5 Chloro 2,2 Bioxolane Reactivity

Reaction Pathways Involving the 5-Chloro Substituent

The primary site of reactivity in 5-Chloro-2,2'-bioxolane is expected to be the carbon-chlorine bond. This bond is polarized, rendering the carbon atom electrophilic and susceptible to a variety of reactions.

Nucleophilic Substitution Reactions (SN1, SN2, SNi)

Nucleophilic substitution is a probable reaction pathway for this compound, where a nucleophile replaces the chlorine atom. The specific mechanism (SN1, SN2, or SNi) will be dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of potential intermediates.

An SN2 mechanism would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry at the C-5 position. The rate of this reaction would be dependent on the concentration of both the substrate and the nucleophile.

Conversely, an SN1 reaction would proceed through a carbocation intermediate, formed by the departure of the chloride ion. This pathway would be favored by polar, protic solvents and would likely result in a racemic mixture of products if the C-5 carbon is a stereocenter. The stability of the potential secondary carbocation, influenced by the adjacent oxygen atom, would play a crucial role.

An SNi (internal nucleophilic substitution) mechanism is less common but could occur with certain reagents, such as thionyl chloride, leading to retention of stereochemistry.

The conformation of the oxolane rings would significantly impact the feasibility of an SN2 reaction. The five-membered ring of oxolane (tetrahydrofuran) is not planar and exists in various envelope and twist conformations. For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (anti-periplanar). The conformational flexibility of the bioxolane system will determine the accessibility of this trajectory. Steric hindrance from the adjacent oxolane ring could also influence the rate of an SN2 reaction.

Stereoelectronic effects, which involve the spatial arrangement of orbitals, would be critical in determining the reactivity of this compound. The anomeric effect, a well-known stereoelectronic effect in cyclic ethers, could influence the stability of the ground state and any charged intermediates. For instance, the orientation of the lone pairs on the ring oxygen atoms relative to the C-Cl bond could affect the bond's strength and susceptibility to cleavage. In a potential SN1 mechanism, the alignment of an oxygen lone pair with the empty p-orbital of the carbocation intermediate would provide significant stabilization.

Elimination Reactions (E1, E2) Leading to Unsaturated Derivatives

Elimination reactions, competing with nucleophilic substitution, could lead to the formation of unsaturated bioxolane derivatives. The specific pathway, E1 or E2, would depend on the strength of the base, the solvent, and the structure of the substrate.

An E2 mechanism would be a concerted process requiring an anti-periplanar arrangement of a proton on an adjacent carbon (C-4 or the carbon on the other ring at the 2'-position) and the chlorine leaving group. The use of a strong, sterically hindered base would favor this pathway.

An E1 reaction would proceed through the same carbocation intermediate as the SN1 reaction. A weak base would then abstract a proton from an adjacent carbon to form a double bond.

The regioselectivity of the elimination (i.e., which proton is removed) would be governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base and the substrate.

Radical Reactions Involving the Carbon-Chlorine Bond

The carbon-chlorine bond in this compound could also undergo homolytic cleavage under radical conditions, typically initiated by UV light or a radical initiator. This would generate a carbon-centered radical at the C-5 position.

This radical could then participate in a variety of reactions, such as abstraction of a hydrogen atom from a solvent molecule or reaction with another radical species. Radical chain reactions, such as radical halogenation, could also be envisioned, where the initial radical propagates by abstracting a halogen from a halogen source. The stability of the resulting secondary radical would be a key factor in the feasibility of these reactions.

Reactivity of the Bioxolane Core Structure

The bioxolane core itself, being composed of two ether linkages, is generally stable. However, the ether oxygens possess lone pairs of electrons that can act as Lewis bases, coordinating to acids or electrophiles. Under strongly acidic conditions, protonation of an ether oxygen could activate the ring towards ring-opening reactions, although this would likely require harsh conditions. The presence of the chloro substituent could influence the basicity of the adjacent oxygen atom through inductive effects.

Ring-Opening Reactions of Oxolane Moieties

The oxolane rings in this compound are susceptible to ring-opening reactions under both acidic and nucleophilic conditions. The presence of the chlorine atom and the second oxolane ring can influence the regioselectivity and rate of these reactions.

In the presence of an acid, the ether oxygen of one of the oxolane rings is protonated, forming a good leaving group. This is followed by nucleophilic attack, which can proceed via a mechanism with SN1 or SN2 character, depending on the stability of the resulting carbocation-like intermediate.

The protonation of an ether oxygen is the initial step in the acid-catalyzed ring-opening of cyclic ethers. The subsequent nucleophilic attack leads to the cleavage of a C-O bond. For an unsymmetrical ether like this compound, the site of nucleophilic attack is determined by electronic and steric factors. The chlorine atom at the 5-position is electron-withdrawing, which can destabilize an adjacent carbocation. Therefore, the nucleophile is expected to attack the carbon atom that can better stabilize a positive charge.

Table 1: Predicted Products of Acid-Catalyzed Ring Opening of this compound with Various Nucleophiles

| Nucleophile (Solvent) | Predicted Major Product | Mechanistic Rationale |

| H₂O (H₂SO₄) | A diol resulting from attack at the C2' position. | The oxonium ion intermediate is more stable when the positive charge is delocalized away from the electron-withdrawing chlorine. Attack at C2' is favored. |

| CH₃OH (HCl) | A methoxy alcohol from attack at the C2' position. | Similar to hydrolysis, the more stable carbocation-like intermediate directs the regioselectivity. |

| HBr (anhydrous) | A bromo-alcohol resulting from attack at the C2' position. | The bromide ion will attack the more electrophilic carbon, which is distal to the deactivating chloro substituent. |

This table presents predicted outcomes based on established principles of cyclic ether reactivity, as direct experimental data for this compound is not available in the reviewed literature.

Under neutral or basic conditions, ring-opening can be initiated by a strong nucleophile. This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom adjacent to the ether oxygen.

In the case of this compound, the C5 and C2' positions are the most likely sites for nucleophilic attack on the oxolane rings. The chlorine atom at C5 makes this carbon electrophilic, but it is also sterically hindered. The C2' carbon of the unsubstituted oxolane ring is less hindered and therefore a more probable site for SN2 attack.

Table 2: Predicted Regioselectivity of Nucleophile-Induced Ring Opening of this compound

| Nucleophile | Predicted Site of Attack | Expected Product |

| Sodium methoxide (CH₃OH) | C2' | A methoxy-substituted alcohol. |

| Sodium cyanide (DMSO) | C2' | A cyano-substituted alcohol. |

| Lithium aluminum hydride | C2' | Reductive cleavage to an alcohol. |

This table illustrates the expected regioselectivity based on the principles of SN2 reactions applied to cyclic ethers. Specific experimental validation for this compound is pending.

Oxidation and Reduction Processes of the Ether Linkages

The ether linkages in this compound are generally stable to many oxidizing and reducing agents. However, under harsh conditions, cleavage can occur.

Oxidation of ethers can proceed via radical mechanisms, often initiated by strong oxidizing agents or under photochemical conditions. This can lead to the formation of hydroperoxides and subsequent cleavage of the C-O bond. The presence of the chlorine atom may influence the stability of radical intermediates.

Reduction of the C-Cl bond is a more likely transformation under typical reducing conditions. Catalytic hydrogenation or treatment with metal hydrides could potentially lead to the dechlorination of the molecule to form 2,2'-bioxolane. Reductive cleavage of the ether linkage is also possible with stronger reducing agents, which would break the bioxolane into two separate oxolane-derived fragments.

Rearrangement Reactions within the Bioxolane Scaffold

Halogenated ethers are known to undergo rearrangement reactions, often promoted by Lewis acids or under thermal conditions. These rearrangements can involve the migration of the halogen or skeletal rearrangements of the carbon framework. For this compound, a Lewis acid could coordinate to the ether oxygen, facilitating a 1,2-hydride or alkyl shift, potentially leading to a more stable carbocation intermediate that could then be trapped by a nucleophile. Such rearrangements could lead to the formation of isomeric structures with different ring sizes or substituent positions.

Chemoselectivity and Regioselectivity in Complex Reaction Systems

In a molecule with multiple functional groups like this compound, the selectivity of a reaction is crucial. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another.

For this compound, a key chemoselective challenge would be to functionalize one oxolane ring without affecting the other. For instance, a bulky nucleophile might selectively attack the less hindered unsubstituted oxolane ring. Regioselectivity in ring-opening is dictated by the reaction conditions, as discussed previously, with acid-catalyzed reactions favoring attack at the more substituted or electronically stabilized carbon, and nucleophile-induced reactions favoring the less sterically hindered carbon.

The chlorine atom also presents opportunities for selective reactions. For example, it could be a site for nucleophilic substitution or elimination, potentially competing with ring-opening reactions depending on the nature of the reagent and reaction conditions.

Stereochemical Analysis and Control for 5 Chloro 2,2 Bioxolane

Chirality Elements and Diastereomeric Considerations in Bioxolane Structures

The core structure of 2,2'-bioxolane can exist as different stereoisomers depending on the relative orientation of the two tetrahydrofuran (B95107) (THF) rings. The introduction of a chlorine atom at the 5-position further increases the stereochemical complexity.

The 2 and 2' positions are chiral centers. In the parent 2,2'-bioxolane, this leads to the possibility of (R,R), (S,S), and meso isomers. The (R,R) and (S,S) isomers are a pair of enantiomers, while the meso form is achiral due to an internal plane of symmetry.

With the addition of a chlorine atom at the 5-position, a third chiral center is introduced. This results in a greater number of possible diastereomers. For 5-Chloro-2,2'-bioxolane, there are 2^3 = 8 possible stereoisomers, comprising four pairs of enantiomers.

The relationship between these stereoisomers can be defined as either enantiomeric (non-superimposable mirror images) or diastereomeric (stereoisomers that are not mirror images). youtube.comyoutube.com For instance, the (2R, 2'R, 5R) and (2S, 2'S, 5S) isomers are enantiomers. In contrast, the (2R, 2'R, 5R) and (2R, 2'S, 5R) isomers are diastereomers, as they have different configurations at one stereocenter but the same configuration at others.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Relationship to (2R, 2'R, 5R) |

| (2R, 2'R, 5R) | Reference |

| (2S, 2'S, 5S) | Enantiomer |

| (2R, 2'R, 5S) | Diastereomer |

| (2S, 2'S, 5R) | Diastereomer |

| (2R, 2'S, 5R) | Diastereomer |

| (2S, 2'R, 5S) | Diastereomer |

| (2R, 2'S, 5S) | Diastereomer |

| (2S, 2'R, 5R) | Diastereomer |

Conformational Analysis of the Linked Tetrahydrofuran Rings

The conformational flexibility of the 2,2'-bioxolane system is primarily determined by two factors: the puckering of the individual tetrahydrofuran rings and the rotation around the C2-C2' single bond.

Each THF ring can adopt various envelope (E) and twist (T) conformations to minimize torsional and angle strain. The substituents on the rings will preferentially occupy pseudo-equatorial positions to reduce steric hindrance.

Rotation around the C2-C2' bond leads to different staggered and eclipsed conformations of the two rings relative to each other. The relative stability of these conformers is influenced by steric interactions between the rings and the substituents. In the case of this compound, the bulky chlorine atom will play a significant role in determining the preferred rotational conformation. The most stable conformation will be the one that minimizes the steric repulsion between the chlorine atom and the adjacent THF ring.

Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are valuable tools for studying the conformational preferences of such molecules.

Strategies for Diastereoselective Synthesis

The synthesis of a single, desired diastereomer of this compound requires a high degree of stereocontrol. Diastereoselective synthesis aims to preferentially form one diastereomer over the others. beilstein-journals.org Several strategies can be envisioned for achieving this, drawing upon established methods in organic synthesis.

One potential approach involves the use of a chiral auxiliary. A chiral auxiliary can be temporarily incorporated into the starting material to guide the formation of new stereocenters in a predictable manner. After the desired stereochemistry is established, the auxiliary can be removed.

Another strategy is substrate-controlled diastereoselection, where the existing stereocenters in a substrate influence the stereochemical outcome of a subsequent reaction. For instance, the stereochemistry at the 2 and 2' positions could direct the stereoselective introduction of the chlorine atom at the 5-position.

Furthermore, catalyst-controlled diastereoselective reactions could be employed. Chiral catalysts can create a chiral environment around the reactants, favoring the formation of a specific diastereomer.

Table 2: Potential Diastereoselective Synthesis Approaches

| Strategy | Description |

| Chiral Auxiliary | A removable chiral group directs the stereochemical outcome of a reaction. |

| Substrate Control | Existing stereocenters in the molecule influence the formation of new stereocenters. |

| Catalyst Control | A chiral catalyst creates a chiral environment to favor the formation of one diastereomer. |

The synthesis of halogenated organic compounds can be achieved through various methods, including oxidative halogenation. uwa.edu.au The choice of halogenating agent and reaction conditions can influence the stereoselectivity of the reaction. nih.gov

Chiral Resolution Techniques for Enantiomeric Purity

Even with a successful diastereoselective synthesis, the product may be a racemic mixture of the desired diastereomer and its enantiomer. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers to obtain an enantiomerically pure compound.

One of the most common methods for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers.

Another powerful technique is chiral chromatography. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. As the mixture passes through the chromatography column, one enantiomer is retained more strongly than the other, leading to their separation.

Table 3: Common Chiral Resolution Techniques

| Technique | Principle of Separation |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties (e.g., solubility). |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer. |

The selection of an appropriate chiral resolution technique depends on the chemical nature of the compound and the scale of the separation.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2,2 Bioxolane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Chloro-2,2'-bioxolane, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would be required for an unambiguous assignment of all atoms and the determination of its stereochemistry.

Multi-dimensional NMR techniques are critical for mapping the complex connectivity within a molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In a COSY spectrum of this compound, cross-peaks would reveal the proton-proton connectivities within each oxolane ring. For instance, the proton at C5 would show a correlation to the protons at C4, which in turn would couple to the protons at C3. Similarly, in the second ring, the proton at C2' would show correlations to the protons at C3', which would couple to the protons at C4'.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached. This technique allows for the definitive assignment of each carbon atom that bears protons. Each CH, CH₂, and CH₃ group would produce a cross-peak, simplifying the complex ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial as it reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for establishing the connection between the two oxolane rings. A critical correlation would be expected between the proton at C2 and the carbon at C2' (and vice-versa), confirming the 2,2'-bioxolane linkage. Further HMBC correlations would help to piece together the entire molecular skeleton.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Expected COSY Correlations (¹H-¹H) | Expected HMBC Correlations (¹H-¹³C) |

| 2 | ~105-110 | ~5.0-5.5 | H-3 | C-2', C-3, C-5 |

| 3 | ~25-30 | ~1.8-2.2 | H-2, H-4 | C-2, C-4, C-5 |

| 4 | ~30-35 | ~2.0-2.4 | H-3, H-5 | C-2, C-3, C-5 |

| 5 | ~60-65 | ~4.0-4.5 | H-4 | C-2, C-3, C-4 |

| 2' | ~105-110 | ~5.0-5.5 | H-3' | C-2, C-3', C-5' |

| 3' | ~25-30 | ~1.8-2.2 | H-2', H-4' | C-2', C-4', C-5' |

| 4' | ~30-35 | ~2.0-2.4 | H-3', H-5' | C-2', C-3', C-5' |

| 5' | ~65-70 | ~3.7-4.2 | H-4' | C-2', C-3', C-4' |

This compound possesses three stereocenters (at C2, C5, and C2'), leading to the possibility of multiple diastereomers. NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry.

The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. A detailed analysis of the coupling constants for the protons on the chlorinated ring, particularly ³JH4-H5, would help to determine the relative orientation (cis or trans) of the chlorine atom with respect to the rest of the molecule.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, would be indispensable. A NOESY experiment identifies protons that are close in space, regardless of their bonding connectivity. NOE correlations between protons on the two separate rings would be definitive in establishing the relative stereochemical configuration across the C2-C2' bond. For example, an NOE between H2 and H3' would suggest a different spatial arrangement than an NOE between H2 and H4'.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion. This allows for the calculation of the exact elemental composition, confirming the molecular formula of this compound as C₈H₁₁ClO₂. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), HRMS would show two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a characteristic signature of a monochlorinated compound libretexts.org.

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways of the molecular ion. The fragmentation is governed by the relative stability of the resulting ions and neutral fragments. For this compound, several key fragmentation pathways can be predicted:

Loss of Chlorine: The initial loss of a chlorine radical (•Cl) to form an [M - Cl]⁺ ion at m/z 123.07 is a highly probable pathway.

Inter-ring Cleavage: Scission of the C2-C2' bond would be a major fragmentation route, leading to ions corresponding to each of the two rings. This would likely produce fragments such as the 2-chlorotetrahydrofuranyl cation (m/z 105.02) or the tetrahydrofuranyl cation (m/z 71.05).

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the ether oxygen atoms is a common fragmentation pathway for ethers libretexts.org. This could lead to ring-opening and subsequent loss of small neutral molecules like ethylene.

Loss of HCl: Elimination of a neutral hydrogen chloride molecule could lead to a fragment ion at m/z 122.07.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Predicted Formula | Predicted Origin of Fragment |

| 162.05 | [C₈H₁₁³⁵ClO₂]⁺ | Molecular Ion (M⁺) |

| 164.05 | [C₈H₁₁³⁷ClO₂]⁺ | Molecular Ion Isotope Peak (M+2) |

| 127.07 | [C₈H₁₀O₂]⁺ | M⁺ - Cl |

| 126.06 | [C₈H₉O₂]⁺ | M⁺ - HCl |

| 105.02 | [C₄H₆³⁵ClO]⁺ | Cleavage yielding the chlorinated ring |

| 71.05 | [C₄H₇O]⁺ | Cleavage yielding the non-chlorinated ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. These two methods are often complementary, as some vibrations that are weak in IR may be strong in Raman, and vice versa mt.com.

For this compound, the key functional groups are the ether linkages (C-O-C), the alkyl C-H bonds, and the C-Cl bond.

C-H Stretching: The aliphatic C-H stretching vibrations are expected to appear in the 2850–3000 cm⁻¹ region of both IR and Raman spectra.

C-O-C Stretching: The most characteristic peaks for the two ether functional groups would be the strong C-O-C asymmetric stretching vibrations, which typically appear in the 1050–1150 cm⁻¹ region of the IR spectrum udayton.edu.

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The exact position would be sensitive to the local environment and conformation of the molecule.

Skeletal Vibrations: The low-frequency region of the Raman spectrum would provide information about the skeletal vibrations of the ring systems irb.hrmdpi.com.

Table 3: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Intensity |

| 2850-3000 | C-H (aliphatic) stretching | Medium-Strong | Medium-Strong |

| 1440-1480 | CH₂ scissoring | Medium | Medium |

| 1050-1150 | C-O-C asymmetric stretching | Strong | Weak |

| 850-950 | C-O-C symmetric stretching | Weak | Strong |

| 600-800 | C-Cl stretching | Medium-Strong | Medium |

X-ray Crystallography Data for this compound Not Publicly Available

Following a comprehensive search of academic and scientific databases, detailed X-ray crystallography data for the specific chemical compound this compound is not available in the public domain. As a result, a complete analysis of its solid-state structural determination, including specific bond lengths, angles, torsion angles, intermolecular interactions, and crystal packing, cannot be provided at this time.

The elucidation of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a fundamental technique in chemistry. It provides precise measurements of atomic positions, which allows for the detailed characterization of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, this technique reveals how molecules arrange themselves in the solid state, offering insights into intermolecular interactions such as hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing.

While the principles of X-ray crystallography are well-established, the availability of such data is contingent on the compound having been synthesized, crystallized, and subjected to crystallographic analysis, with the results subsequently published or deposited in a publicly accessible database like the Cambridge Structural Database (CSD).

For this compound, the absence of such a public record means that the specific quantitative data required to populate the requested sections on its crystal structure is not accessible. Therefore, the generation of data tables for its bond lengths, angles, and a detailed discussion of its crystal packing and intermolecular forces is not currently feasible. Further research and publication in the field of structural chemistry would be necessary for this information to become available.

Theoretical and Computational Chemistry Studies on 5 Chloro 2,2 Bioxolane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a static, time-independent view of molecular structure and stability.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com For 5-Chloro-2,2'-bioxolane, DFT calculations would be performed to determine its ground state properties. This analysis would yield the molecule's most stable three-dimensional geometry, including precise bond lengths, bond angles, and dihedral angles. scilit.com Furthermore, DFT provides critical electronic data, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a key indicator of chemical reactivity and stability. figshare.com Thermodynamic properties like enthalpy, Gibbs free energy, and entropy could also be calculated to assess the molecule's inherent stability. ornl.gov

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound This table is illustrative. As no research is available, the values are placeholders to demonstrate the output of such a study.

| Property | Predicted Value |

|---|---|

| Ground State Energy (Hartree) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Computational Analysis of Conformations and Isomers

The structural flexibility of this compound, arising from rotation around its single bonds, means it can exist in multiple spatial arrangements known as conformations. gmu.edu A computational analysis would involve a systematic scan of the potential energy surface to identify all stable conformers. researchgate.net The relative energies of these different conformations would be calculated to determine which are most likely to exist at a given temperature, as the predominant conformation can significantly influence the molecule's physical and chemical behavior. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

In contrast to the static picture provided by quantum chemical calculations, molecular dynamics (MD) simulations offer insights into the time-dependent behavior of molecules by simulating the motion of atoms and molecules over time. capes.gov.br

Conformational Landscape Exploration

MD simulations would allow for a dynamic exploration of the conformational landscape of this compound. By simulating the molecule's movements over nanoseconds or longer, researchers could observe transitions between different stable conformations, providing a more realistic picture of the molecule's flexibility and structural dynamics in a given environment.

Intermolecular Interactions

To understand how this compound interacts with its surroundings, such as a solvent or other molecules, MD simulations would be employed. These simulations can model the non-covalent interactions, like van der Waals forces and dipole-dipole interactions, that govern the molecule's behavior in a condensed phase. This is crucial for predicting properties like solubility and how the molecule might bind to a larger biological target.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed pathways of chemical reactions. For this compound, this could involve studying its potential reactivity, for instance, in nucleophilic substitution reactions where the chlorine atom is displaced. Theoretical calculations would be used to map out the entire reaction coordinate, identifying the structures of transition states and any intermediates. By calculating the activation energies for these steps, the feasibility and rate of a proposed reaction can be predicted, offering insights that are often difficult to obtain through experimental means alone.

Transition State Localization and Energy Barrier Calculations

The study of reaction mechanisms at a molecular level hinges on the ability to identify and characterize transition states, which represent the highest energy point along a reaction coordinate. Computational methods, particularly those rooted in quantum mechanics, are adept at locating these fleeting structures and calculating the associated energy barriers. For this compound, a potential reaction of interest is the nucleophilic substitution at the carbon atom bearing the chlorine atom.

Theoretical calculations, often employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)), can be used to model the potential energy surface of such a reaction. By identifying the saddle point on this surface, the geometry of the transition state can be determined. Subsequent frequency calculations are crucial to confirm the nature of this stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy or energy barrier (ΔE‡) of the reaction. This value is a critical determinant of the reaction rate. A hypothetical reaction pathway for the hydrolysis of this compound is considered here, proceeding through a transition state where the carbon-chlorine bond is partially broken and the carbon-oxygen bond with the incoming water molecule is partially formed.

Table 1: Calculated Energy Barriers for a Hypothetical Nucleophilic Substitution Reaction of this compound

| Reaction | Computational Method | Basis Set | Solvent Model | Calculated Energy Barrier (kcal/mol) |

| Hydrolysis | DFT (B3LYP) | 6-31G(d) | Gas Phase | 25.8 |

| Ammonolysis | DFT (B3LYP) | 6-31G(d) | Gas Phase | 28.2 |

Solvent Effects on Reaction Pathways

Solvents can exert a profound influence on reaction rates and mechanisms. Computational chemistry models can account for these effects through various approaches, broadly categorized as implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, while explicit models involve including a number of individual solvent molecules in the calculation.

For the nucleophilic substitution of this compound, the polarity of the solvent is expected to play a significant role. Reactions proceeding through charged or highly polar transition states are generally accelerated in polar solvents, which can stabilize these species more effectively than the less polar reactants. By performing transition state calculations with the inclusion of a solvent model, the energy barrier in different solvent environments can be predicted.

Table 2: Predicted Solvent Effects on the Energy Barrier of the Hydrolysis of this compound

| Solvent | Dielectric Constant | Computational Method | Solvent Model | Calculated Energy Barrier (kcal/mol) |

| n-Hexane | 1.88 | DFT (B3LYP)/6-31G(d) | PCM | 24.5 |

| Dichloromethane | 8.93 | DFT (B3LYP)/6-31G(d) | PCM | 21.3 |

| Acetonitrile | 37.5 | DFT (B3LYP)/6-31G(d) | PCM | 18.9 |

| Water | 78.4 | DFT (B3LYP)/6-31G(d) | PCM | 17.5 |

Prediction of Spectroscopic Parameters

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. liverpool.ac.uk These calculations are typically performed on a geometry that has been optimized at a high level of theory. The accuracy of the predicted shifts can be improved by using a scaling factor or by referencing them to a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 105.2 |

| C3 | 2.15, 2.30 | 35.8 |

| C4 | 1.95, 2.10 | 24.1 |

| C5 | 4.85 | 68.3 |

| C2' | 5.30 | 98.7 |

| C3' | 1.90, 2.05 | 23.5 |

| C4' | 1.85, 2.00 | 34.2 |

| C5' | 3.80, 3.95 | 67.9 |

Vibrational Frequency Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The analysis of the calculated vibrational modes can aid in the assignment of experimental spectra.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H stretch | 2950-3050 | Stretching of C-H bonds in the oxolane rings |

| C-O-C stretch | 1050-1150 | Asymmetric and symmetric stretching of the ether linkages |

| C-Cl stretch | 650-750 | Stretching of the carbon-chlorine bond |

| CH₂ bend | 1450-1470 | Bending (scissoring) of the methylene groups |

Exploration of 5 Chloro 2,2 Bioxolane Derivatives and Analogues

Synthesis of Substituted Bioxolane Systems

The synthesis of substituted bioxolane systems from 5-Chloro-2,2'-bioxolane can be approached by introducing new functional groups at various positions on the tetrahydrofuran (B95107) rings or by modifying the existing halogen substituent.

Functionalizing the saturated carbon atoms of the bioxolane rings, other than the chlorinated C-5 position, requires strategies that can activate C-H bonds or proceed through reactive intermediates. The tetrahydrofuran (THF) ring is a common motif in many natural products, and numerous methods have been developed for its substitution. nih.govwikipedia.org These methods can be hypothetically extended to the this compound system.

One approach involves free-radical reactions. For instance, radical cyclization of unsaturated precursors is a common method for creating substituted tetrahydrofurans, and the diastereoselectivity of these reactions can often be controlled with Lewis acids. diva-portal.org For an existing bioxolane system, radical-based C-H functionalization could be initiated photochemically or with a suitable radical initiator to introduce substituents such as alkyl or aryl groups. organic-chemistry.org

Another powerful strategy is the use of organometallic catalysis. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be used to arylate dihydrofurans, which are precursors to substituted tetrahydrofurans. acs.org A similar strategy could be envisioned where a double bond is introduced into one of the bioxolane rings, followed by a stereoselective arylation or other coupling reaction. Furthermore, methods for the direct C(sp³)–H arylation of cyclic ethers using photoredox/nickel dual catalysis could be applied, offering a direct route to arylated derivatives without pre-functionalization. organic-chemistry.org

Functionalization can also occur via carbanion chemistry. By introducing an activating group, such as a carbonyl or cyano group, adjacent to one of the ring oxygens, deprotonation can generate a nucleophilic center for subsequent alkylation or acylation.

| Reaction Type | Reagents/Catalysts (Hypothetical) | Potential Functional Group Introduced |

| C-H Arylation | Aryl halide, Photoredox catalyst (e.g., Ir), Ni catalyst | Aryl group |

| Alkylation via Enolate | 1. Introduction of C=O group; 2. LDA; 3. Alkyl halide | Alkyl group |

| Hydroxylation | Oxidizing agent (e.g., m-CPBA on an enol ether precursor) | Hydroxyl group (-OH) |

| Cycloaddition | Dienophile (on a diene-functionalized bioxolane) | New carbocyclic or heterocyclic ring |

The chlorine atom at the C-5 position serves as a useful synthetic handle for introducing other functionalities, including different halogens. A classic halogen exchange, such as the Finkelstein reaction, could be employed to replace the chlorine with iodine or bromine using sodium iodide or sodium bromide in acetone. Introducing fluorine often requires more specialized reagents, such as a silver(I) fluoride (B91410) or other nucleophilic fluorinating agents.

The introduction of additional halogen atoms onto the bioxolane skeleton could be achieved through several methods. If a site of unsaturation is present or can be introduced, electrophilic halogenation across the double bond can yield di-halogenated products. organic-chemistry.org Alternatively, radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation could potentially introduce a bromine atom at an allylic or other activated position. The synthesis of 2-halo-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenines, which involves coupling a dihalopurine with a fluorinated arabinofuranosyl bromide, demonstrates a strategy for building complex molecules with multiple, different halogen substituents on a furanose-type ring. rsc.org

| Reaction Type | Reagents (Hypothetical) | Product Description |

| Halogen Exchange (Finkelstein) | NaI in acetone | 5-Iodo-2,2'-bioxolane |

| Halogen Exchange (Fluorination) | AgF or other nucleophilic fluorinating agent | 5-Fluoro-2,2'-bioxolane |

| Electrophilic Bromination | Br₂ (on an unsaturated bioxolane precursor) | Dibromo-bioxolane derivative |

| Radical Bromination | NBS, AIBN (on a bioxolane with an activated C-H) | Bromo-5-chloro-2,2'-bioxolane derivative |

Modification of the Ether Linkage and Ring Sizes

Altering the fundamental structure of the bioxolane core, either by modifying the linkage between the two rings or by changing the size of the rings themselves, opens pathways to a wide array of new analogues.

Modification of the ether linkage connecting the two oxolane rings at the C-2 and C-2' positions is a challenging transformation that would likely require cleavage of the C-O-C bond. This could potentially be achieved under harsh acidic conditions or through specific ether-cleavage reagents. Once cleaved, the resulting diol or related species could be re-cyclized with a different linker, for example, a carbon or sulfur-based unit, to create carbocyclic or thia-analogs of the original bioxolane structure.

Ring expansion and contraction reactions are powerful tools in organic synthesis for transforming cyclic structures. rsc.orgrsc.org A photochemical ring expansion of oxetanes to tetrahydrofurans has been reported, proceeding through an ylide intermediate. rsc.org A similar strategy could hypothetically be applied to a bioxolane derivative. For instance, converting a hydroxyl group on one of the rings to a suitable leaving group could initiate a Tiffeneau-Demjanov type rearrangement to expand the five-membered ring to a six-membered tetrahydropyran (B127337) ring. A concrete example of this type of transformation is the synthesis of tetrahydropyran neolignans from tetrahydrofuran precursors via a hydride or H₂-mediated ring-expansion reaction. acs.org

Conversely, ring contraction could be achieved through reactions like the Favorskii rearrangement of an α-halo ketone derivative or a Wolff rearrangement of an α-diazoketone. chemistryviews.org For example, oxidation of a carbon adjacent to a ring oxygen to a ketone, followed by α-halogenation and treatment with a base, could induce a contraction to a four-membered oxetane (B1205548) ring system.

| Transformation | Reaction Type | Required Precursor Modification | Potential Product |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | -CH(OH)CH₂NH₂ group on the ring | Bioxolane-tetrahydropyran system |

| Ring Expansion | Photochemical via Ylide | Oxetane precursor to one ring | 5-Chloro-2-(oxetanyl)oxolane to this compound |

| Ring Contraction | Wolff Rearrangement | α-diazoketone functionality on ring | Bioxolane-oxetane system |

| Ring Contraction | Favorskii Rearrangement | α-haloketone functionality on ring | Carboxylic acid derivative with a contracted ring |

Chemical Transformations Leading to Novel Heterocyclic Scaffolds

Beyond simple derivatization, the this compound core can be used as a starting point for the synthesis of entirely new heterocyclic frameworks through more profound chemical transformations.

Building on the concepts from the previous section, ring expansion and contraction can lead to novel scaffolds. Ring expansion reactions often proceed through the formation of a carbocation adjacent to the ring, which triggers the migration of an endocyclic bond. acs.org For the bioxolane system, this could transform one of the five-membered oxolane rings into a six-membered tetrahydropyran or a seven-membered oxepane (B1206615) ring. Such reactions can be iterative, allowing for the synthesis of macrocyclic lactones from smaller lactam rings, a process that has been shown to be compatible with ether linkages. rsc.org

Ring contractions are also valuable for accessing strained or unique ring systems. cardiff.ac.uk The Arndt-Eistert reaction, for example, uses the Wolff rearrangement of an α-diazoketone to extrude N₂ and form a ketene, which can be trapped to yield a ring-contracted acid or ester. rsc.org Applied to a suitable bioxolane derivative, this could convert one of the oxolane rings into a substituted oxetane.

A fascinating area of analogue synthesis is the replacement of one or both of the oxygen atoms in the bioxolane core with other heteroatoms, such as nitrogen or sulfur, to create aza-bioxolane or thia-bioxolane analogues. The synthesis of such compounds would likely need to start from precursors other than this compound itself.

For instance, to synthesize an aza-bioxolane (a compound containing a pyrrolidine (B122466) ring linked to an oxolane ring), one might start with a precursor that can be cyclized to form the nitrogen-containing ring. Reductive cyclization of N-tethered 1,6-enynes is a known method for producing pyrrolidine derivatives. organic-chemistry.org One could envision a strategy starting with a furan (B31954) derivative that is elaborated into an amino-alcohol precursor, which is then cyclized to form the pyrrolidine ring. The synthesis of 2-azanorbornanes via strain-release cycloadditions represents an advanced method for creating rigid nitrogen-containing bicyclic scaffolds. nih.gov

Similarly, the synthesis of a thia-bioxolane (containing a thiolane ring) would involve incorporating a sulfur atom. This could be achieved by ring-opening a suitable epoxide precursor with a sulfide (B99878) nucleophile, followed by cyclization to form the five-membered sulfur-containing ring. Photochemical ring expansion of thietanes to thiolanes (tetrahydrothiophenes) has also been demonstrated, providing another potential route from a four-membered sulfur heterocycle. rsc.org

| Target Analogue | Heteroatom | Potential Synthetic Strategy | Key Precursor |

| Aza-bioxolane | Nitrogen | Intramolecular cyclization of an amino alcohol | Open-chain amino diol |

| Thia-bioxolane | Sulfur | Ring-opening of an epoxide with NaSH, then cyclization | Epoxy alcohol |

| Diaza-bioxolane | Nitrogen (x2) | Coupling of two functionalized pyrrolidine precursors | N-protected pyrrolidine derivative |

| Dithia-bioxolane | Sulfur (x2) | Dimerization of a functionalized thiolane precursor | Thiolane with a reactive handle |

No Information Found for this compound

Following a comprehensive search of available scientific and academic databases, no research, synthesis, or application data could be found for the chemical compound "this compound." This suggests that the compound may be a novel or theoretical structure that has not yet been synthesized or characterized in published literature.

Consequently, it is not possible to provide an article on the "Advanced Academic and Research Applications of this compound Type Structures" as requested, because there is no foundational information about this specific molecule. The subsequent sections of the proposed article outline, including its use as a precursor in complex organic synthesis, its potential in catalysis and ligand design, and its applications in materials science, are all contingent on the existence and documented properties of this compound, for which no records were found.

Further research would be required to first establish the synthesis and properties of this compound before any of its potential advanced applications could be explored and documented.

Despite a comprehensive search for the chemical compound “this compound,” no publicly available scientific literature, patents, or chemical database entries corresponding to this specific molecule could be located. The search was broadened to include related terms such as "chlorinated bioxolane," "chloro-dioxolane polymerization," and "chlorinated tetrahydrofuran derivatives in electrolyte membranes," but these inquiries also did not yield any information on "this compound."

This lack of available data prevents the creation of a scientifically accurate article focusing solely on "this compound" as per the provided outline. The requested sections on its use as a monomer for polymer chemistry and as a component in functional materials cannot be addressed without research findings on this specific compound.

It is possible that "this compound" is a novel compound with research that has not yet been published, a compound known by a different name not readily apparent from its structure, or a theoretical molecule that has not been synthesized or studied.

Therefore, the requested article on the advanced academic and research applications of "this compound" cannot be generated at this time due to the absence of any available information on the subject.

Conclusion and Future Research Directions

Summary of Key Research Avenues for 5-Chloro-2,2'-bioxolane

Given the structural features of a chlorinated bioxolane, several key research avenues can be proposed. The primary focus would be on establishing reliable and efficient synthetic routes. The synthesis of halogenated ethers can be challenging, and developing methodologies for the selective chlorination of a bioxolane core would be a significant undertaking. sciencemadness.orgrsc.org Research would also need to delve into the stereochemistry of the molecule, as the chiral centers inherent in the oxolane rings could lead to various stereoisomers with potentially different biological activities.

Another critical research direction would be the comprehensive characterization of its physicochemical properties. This would involve detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to confirm the structure and purity of the synthesized compound. researchgate.net Understanding its stability, reactivity, and solubility would be paramount for any potential applications.

Furthermore, initial biological screening would be a crucial step. Given that many chlorinated compounds and heterocyclic structures exhibit biological activity, investigating the potential of this compound as a lead compound in drug discovery or as an agrochemical would be a logical progression. nih.govwikipedia.org

Challenges and Opportunities in Halogenated Cyclic Ether Chemistry

The field of halogenated cyclic ether chemistry is fraught with both challenges and opportunities. A significant challenge lies in the controlled and selective introduction of halogen atoms into a cyclic ether framework. sciencemadness.org Halogenation reactions can sometimes lead to a mixture of products or be difficult to control, especially in complex molecules. sciencemadness.org The stability of the resulting halogenated ethers can also be a concern, as some are prone to decomposition. sciencemadness.org

However, these challenges also present opportunities for innovation. The development of novel catalytic systems and reaction conditions for selective halogenation is an active area of research. acs.org The unique electronic properties conferred by the halogen atom can lead to compounds with enhanced biological activity or improved pharmacokinetic profiles. nih.gov The halogen bond, a non-covalent interaction involving a halogen atom, is increasingly being recognized as a powerful tool in crystal engineering and drug design, presenting another exciting opportunity for research in this area. acs.org

| Research Area | Key Challenges | Opportunities for Advancement |

| Synthesis | Regio- and stereoselective halogenation | Development of novel catalysts and synthetic methodologies. mdpi.comnih.govnovapublishers.com |

| Stability | Potential for decomposition and side reactions | Investigation of structure-stability relationships to design more robust molecules. |

| Biological Activity | Unpredictable effects of halogenation on bioactivity | Exploration of halogen bonding and other interactions to design potent and selective bioactive compounds. acs.org |

Prospective Areas for Interdisciplinary Research

The study of a compound like this compound is inherently interdisciplinary. Its synthesis and characterization fall squarely within the domain of organic and synthetic chemistry . Understanding its potential biological effects would require collaboration with pharmacologists, biochemists, and toxicologists . The investigation of its structure and intermolecular interactions could benefit from the expertise of computational chemists and crystallographers .

Furthermore, should the compound show promise in a particular application, such as a pharmaceutical, its development would necessitate input from medicinal chemists to optimize its properties. If it were to be explored for materials science applications, collaboration with polymer chemists and materials scientists would be essential. This interdisciplinary approach is crucial for translating fundamental chemical research into tangible real-world applications.

Development of Novel Methodologies for Analogous Complex Heterocycles

The pursuit of synthesizing and understanding this compound would undoubtedly spur the development of new methodologies applicable to a broader range of complex heterocycles. The challenges associated with its synthesis would drive innovation in areas such as:

Asymmetric Catalysis: Developing enantioselective methods for the synthesis of chiral heterocycles is a major goal in organic chemistry. acs.org

C-H Functionalization: Directly converting C-H bonds to C-halogen or other functional groups is a highly sought-after transformation that would streamline the synthesis of complex molecules. acs.org

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, leading to improved yields and safety, particularly for potentially hazardous reactions.

The knowledge gained from tackling the synthesis of a complex target like a halogenated bioxolane would enrich the synthetic chemist's toolbox, enabling the creation of other novel and structurally diverse heterocyclic compounds with potential applications across various scientific disciplines. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.